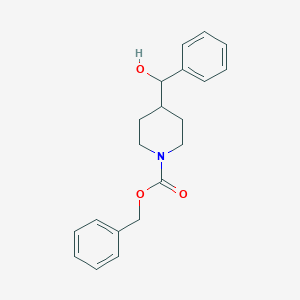

Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name benzyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate (CAS: 1013329-95-7) is derived from its piperidine backbone substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a hydroxyphenylmethyl moiety. The systematic naming follows these rules:

- Parent structure : Piperidine (a six-membered azacyclohexane ring).

- Substituents :

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by the piperidine ring adopting a chair conformation , a common feature in six-membered saturated rings to minimize steric strain. Key structural features include:

- Hydrogen bonding : The hydroxyl group on the phenylmethyl substituent participates in intramolecular hydrogen bonds with the carboxylate oxygen, stabilizing the conformation.

- Steric effects : The bulky benzyl and hydroxyphenyl groups occupy equatorial positions to reduce 1,3-diaxial interactions.

The SMILES notation (COC(=O)C1=CC=C(C2CC(O)CCN2C(=O)OCC2=CC=CC=C2)C=C1) highlights the connectivity of functional groups. Computational models suggest a torsion angle of ~120° between the piperidine ring and the hydroxyphenyl group, optimizing π-π stacking interactions in crystalline states.

Crystallographic Data and Stereochemical Considerations

While direct crystallographic data for this compound is limited, related piperidine carboxylates exhibit triclinic or monoclinic crystal systems with space groups such as P1̄ or P21/c. For example:

- A similar complex, piperidinium-1-piperidinecarboxylate-H2O , crystallizes in a triclinic system (a = 0.6486 nm, b = 0.8092 nm, c = 1.3571 nm) with hydrogen bonds and O–O electron transfer stabilizing the lattice.

- Phenyl piperidine-1-carboxylate (C12H15NO2) forms a dihedral angle of 49.55° between the benzene and piperidine rings, influencing packing efficiency.

For benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate, stereochemical analysis predicts chirality at the hydroxyphenyl-bearing carbon, yielding two enantiomers. Resolution of these enantiomers remains unexplored in the literature.

Comparative Analysis with Related Piperidine Carboxylates

The structural and functional diversity of piperidine carboxylates is illustrated below:

Key observations :

- Substituent effects : Bulky groups (e.g., diphenylmethyl in ) increase molecular weight and steric hindrance, potentially reducing solubility.

- Hydrogen bonding : Hydroxyl groups enhance crystalline stability via intermolecular interactions.

- Chirality : Asymmetric centers (e.g., at C4 in the target compound) introduce stereochemical complexity relevant to drug design.

Properties

IUPAC Name |

benzyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c22-19(17-9-5-2-6-10-17)18-11-13-21(14-12-18)20(23)24-15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYHQNRSNCSOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine-4-carbonyl Weinreb Amide

The synthesis begins with the preparation of a Weinreb amide intermediate. Piperidine-4-carboxylic acid is converted to its Weinreb amide derivative using N-methoxy-N-methylcarbamoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C for 4–6 hours.

Reaction Conditions :

-

Reagents : N-Methoxy-N-methylcarbamoyl chloride, TEA

-

Solvent : DCM

-

Yield : 85–90%

Phenyl Grignard Addition

Phenyllithium or phenylmagnesium bromide is added to the Weinreb amide in anhydrous tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. This step introduces the phenyl group and forms a ketone intermediate.

Reaction Conditions :

-

Reagents : Phenyllithium (1.1 equiv)

-

Temperature : −78°C → 25°C

-

Workup : Quenched with saturated NH₄Cl

-

Yield : 78–82%

Stereoselective Reduction

The ketone intermediate is reduced to the secondary alcohol using sodium borohydride (NaBH₄) in methanol or L-Selectride® in THF at −78°C. L-Selectride® achieves higher stereoselectivity (up to 97% ee) for the (R,S)-configuration.

Reaction Conditions :

-

Reducing Agent : L-Selectride® (1.5 equiv)

-

Solvent : THF

-

Temperature : −78°C → 0°C

-

Yield : 88–95%

Benzyl Carbamate Protection

The piperidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) in the presence of TEA or diisopropylethylamine (DIPEA) in DCM.

Reaction Conditions :

-

Reagents : Cbz-Cl (1.2 equiv), DIPEA (2.0 equiv)

-

Solvent : DCM

-

Yield : 90–93%

Mitsunobu Coupling Strategy

Preparation of 4-Hydroxymethylpiperidine

4-Hydroxymethylpiperidine is synthesized via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄) in THF.

Reaction Conditions :

-

Reducing Agent : LiAlH₄ (3.0 equiv)

-

Solvent : THF

-

Temperature : Reflux (66°C)

-

Yield : 80–85%

Mitsunobu Coupling with Benzyl Alcohol

The hydroxymethyl group is functionalized using Mitsunobu conditions with benzyl alcohol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in THF.

Reaction Conditions :

-

Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)

-

Solvent : THF

-

Temperature : 25°C, 12 hours

-

Yield : 70–75%

Deprotection and Carbamate Formation

The benzyl ether is hydrogenolyzed using palladium on carbon (Pd/C) under H₂, followed by Cbz protection as described in Section 1.4.

Reaction Conditions :

-

Catalyst : 10% Pd/C

-

Pressure : 3–5 bar H₂

-

Yield : 85–90%

Reductive Amination Approach

Synthesis of 4-Oxopiperidine-1-carboxylate

Piperidine-4-one is protected with Cbz-Cl under basic conditions (DIPEA/DCM).

Reaction Conditions :

-

Reagents : Cbz-Cl (1.1 equiv)

-

Solvent : DCM

-

Yield : 92–95%

Reductive Amination with Benzaldehyde

The ketone undergoes reductive amination with benzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at 25°C.

Reaction Conditions :

-

Reducing Agent : NaBH(OAc)₃ (1.5 equiv)

-

Solvent : DCE

-

Yield : 65–70%

Comparative Analysis of Methods

| Method | Key Step | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Addition | Weinreb amide alkylation | 78–95% | High (≥95% ee) | Moderate |

| Mitsunobu Coupling | Ether formation | 70–75% | Moderate | Low |

| Reductive Amination | Ketone functionalization | 65–70% | Low | High |

Critical Challenges and Optimizations

Stereochemical Control

The use of L-Selectride® in Method 1 ensures high syn selectivity, critical for CNS-active derivatives. In contrast, reductive amination (Method 3) often requires chiral auxiliaries for enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The benzyl group can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound shares structural motifs with several piperidine derivatives, as highlighted by high similarity scores (0.90–0.97) in :

- Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 134575-14-7, similarity 0.97): Replaces the hydroxy(phenyl)methyl group with a hydroxymethyl group, reducing steric bulk and aromaticity .

- Benzyl 4-hydroxypiperidine-1-carboxylate (CAS 648418-25-1, similarity 0.90): Lacks the phenyl moiety, featuring only a hydroxyl group at the 4-position .

- rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 157023-34-2, similarity 0.95): A bicyclic analog with constrained geometry .

Table 1: Key Structural Differences

| Compound Name | Substituent at 4-Position | Molecular Weight | Key Feature |

|---|---|---|---|

| Target Compound | Hydroxy(phenyl)methyl | ~325.38* | Aromatic bulk, potential π-π interactions |

| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl | 235.28 | Reduced steric hindrance |

| Benzyl 4-hydroxypiperidine-1-carboxylate | Hydroxyl | 221.28 | Simplest analog, polar hydroxyl group |

*Estimated based on formula C₁₉H₂₁NO₃.

Physicochemical Properties

- Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (): Solid state, molecular weight 369.41, 97% purity. Storage at 2–8°C suggests sensitivity to degradation .

- Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (): Liquid at room temperature (oil), highlighting how substituents influence physical state .

The target compound’s aromatic group likely increases melting point and reduces solubility in aqueous media compared to hydroxymethyl analogs.

Biological Activity

Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate is a chemical compound classified under piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential therapeutic applications and unique structural features that influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a piperidine ring substituted with a hydroxymethyl group and a benzyl group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.42 g/mol |

| CAS Number | 77211-76-8 |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator, influencing various cellular pathways such as neurotransmitter release and enzyme activity modulation.

Pharmacological Effects

Research indicates that this compound has shown promise in several areas:

- Antiproliferative Activity : Studies have demonstrated that derivatives of benzyl piperidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, indicating potential for use in cancer therapies .

- Enzyme Inhibition : The compound acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), with studies reporting IC50 values as low as 0.84 µM, highlighting its selectivity for MAGL over other endocannabinoid system enzymes .

Case Studies

- Anticancer Activity : In a study evaluating the effects of benzoylpiperidine derivatives on cancer cells, it was found that modifications to the phenolic group significantly enhanced antiproliferative activity against ovarian cancer cells (OVCAR-3), with IC50 values reported at 31.5 µM .

- Neuroprotective Effects : Research has indicated potential neuroprotective properties for piperidine derivatives, suggesting that this compound may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Benzylpiperidine | Monoamine releasing agent | N/A |

| 4-Benzylpiperazine | FAAH modulator for anxiety and pain | N/A |

| Benzoylpiperidine | Antiproliferative agent | 19.9 - 75.3 |

Unique Features

This compound stands out due to its specific structural features that allow it to undergo various chemical reactions, leading to different derivatives with altered biological activities. This versatility makes it a valuable compound in both research and pharmaceutical development.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate?

- Methodology : Common routes involve functionalizing the piperidine ring via nucleophilic substitution or reductive amination. For example, coupling 4-hydroxypiperidine derivatives with benzyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base . Continuous flow reactors may enhance reaction efficiency by improving mixing and heat transfer .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is typically employed .

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and ignition sources .

Q. How is structural confirmation performed for this compound?

- Analytical Techniques :

- NMR : Key peaks include δ 7.3–7.4 ppm (aromatic protons), δ 5.1–5.2 ppm (benzyl CH₂), and δ 3.8–4.2 ppm (piperidine CH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 341.1860 (C₂₀H₂₅N₂O₃) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Key Factors :

- Solvent Selection : DCM or THF improves solubility of intermediates .

- Catalysis : Palladium catalysts (e.g., Pd/C) enhance hydrogenation steps for hydroxyl group reduction .

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., benzylation) to minimize side reactions .

Q. What strategies resolve discrepancies in reported toxicological data?

- In Vitro Assays : Use HepG2 cell lines for cytotoxicity screening (IC₅₀ determination).

- Cross-Referencing : Compare with structurally similar compounds (e.g., Benzyl 4-carbamoylpiperidine-1-carboxylate) that have established toxicity profiles .

- Regulatory Alignment : Follow OECD Guidelines 423 (acute oral toxicity) for standardized testing .

Q. How does stereochemistry influence biological activity in receptor binding studies?

- Case Study : Fluorinated analogs like Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate show enhanced muscarinic acetylcholine receptor (mAChR) affinity due to fluorination-induced conformational rigidity .

- Experimental Design :

- Docking Simulations : Use AutoDock Vina to predict binding poses.

- Functional Assays : Measure cAMP inhibition in CHO-K1 cells expressing mAChR M₁/M₃ subtypes .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.